BenchChemオンラインストアへようこそ!

Sardomozide

Enzymology Polyamine Biosynthesis Inhibitor Selectivity

Sardomozide (SAM486A/CGP 48664) is the definitive second-generation SAMDC inhibitor for rigorous polyamine research. Its 5 nM IC50 ensures complete target engagement at low concentrations, while >800-fold selectivity over DAO and complete selectivity over ODC eliminate confounding off-target effects seen with MGBG. Unlike DFMO, Sardomozide uniquely depletes spermidine/spermine to <10% of control while elevating putrescine 10-fold—a metabolic signature essential for dissecting higher polyamine biology. With MGBG's dose-limiting antimitochondrial toxicity eliminated, Sardomozide enables sustained chronic in vivo dosing. Choose Sardomozide for unambiguous SAMDC target validation, neuroblastoma p53-dependent apoptosis studies, or experiments requiring spermidine/spermine depletion with concurrent putrescine accumulation.

Molecular Formula C11H14N6
Molecular Weight 230.27 g/mol
CAS No. 149400-88-4
Cat. No. B129549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSardomozide
CAS149400-88-4
Synonyms4-AIAH
4-amidinoindan-1-one 2'-amidinohydrazone
CGP 48664
CGP 48664A
CGP-48664
CGP-48664A
SAM 486A
SAM486A
Molecular FormulaC11H14N6
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
InChIInChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
InChIKeyCYPGNVSXMAUSJY-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sardomozide (SAM486A/CGP 48664): A Second-Generation SAMDC Inhibitor with Quantifiable Selectivity Over First-Generation Agents


Sardomozide (CAS 149400-88-4; also known as SAM486A or CGP 48664) is a second-generation, small-molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC), the rate-limiting enzyme in the biosynthesis of the polyamines spermidine and spermine [1]. By potently inhibiting SAMDC (IC50 = 5 nM), Sardomozide depletes intracellular spermidine and spermine pools, thereby interfering with cellular proliferation and differentiation [1][2]. Sardomozide was developed as a direct successor to the first-generation SAMDC inhibitor methylglyoxal bis(guanylhydrazone) (MGBG), with the explicit goal of improving upon its potency, enzyme selectivity, and safety profile [1][3]. The compound has advanced through Phase II clinical evaluation for multiple oncology indications, including non-Hodgkin's lymphoma and metastatic melanoma, establishing it as a well-characterized tool compound for studying polyamine biology and a candidate for therapeutic development [4][5].

Sardomozide (CAS 149400-88-4): Why Simple Class Substitution in Polyamine Research Compromises Experimental Validity


Polyamine biosynthesis can be inhibited at multiple enzymatic steps, including ornithine decarboxylase (ODC) by DFMO, and S-adenosylmethionine decarboxylase (SAMDC) by both first-generation (MGBG) and second-generation (Sardomozide) agents [1]. Critically, these inhibitors are not functionally interchangeable. Sardomozide is differentiated from its closest analog, MGBG, by a >100-fold higher potency for its primary target and a markedly improved selectivity profile, which includes the near-complete elimination of clinically dose-limiting antimitochondrial toxicity observed with MGBG [2][3]. Furthermore, its distinct mechanism of SAMDC inhibition versus DFMO's ODC inhibition leads to profoundly different effects on the intracellular polyamine pool—specifically, Sardomozide depletes spermidine and spermine while increasing putrescine, a profile that cannot be replicated by ODC inhibition [1][2]. Therefore, substituting Sardomozide with a different class of polyamine inhibitor, or even a less advanced SAMDC inhibitor, will not reproduce its specific biochemical signature or its established clinical pharmacology, potentially confounding experimental results or therapeutic outcomes [4][5].

Sardomozide (149400-88-4) Quantitative Differentiation Evidence: A Comparator-Based Selection Guide


Sardomozide vs. First-Generation SAMDC Inhibitor MGBG: >100-Fold Improvement in Target Enzyme Potency

Sardomozide demonstrates a >100-fold improvement in potency against its primary target, S-adenosylmethionine decarboxylase (SAMDC), compared to the first-generation inhibitor methylglyoxal bis(guanylhydrazone) (MGBG). Sardomozide inhibits SAMDC with an IC50 of 5 nM, whereas MGBG inhibits SAMDC with a significantly higher IC50, ranging from 0.5-1.4 µM (i.e., 500-1400 nM), as reported across multiple studies [1][2]. A direct head-to-head study confirmed this differential, reporting Sardomozide (Compound 17) to be 140-fold more potent than MGBG in the same assay system [3]. This potency advantage is a direct result of rational drug design efforts aimed at improving upon the MGBG scaffold [4].

Enzymology Polyamine Biosynthesis Inhibitor Selectivity

Sardomozide vs. MGBG: Quantifiable Improvement in Enzyme Selectivity Profile

Sardomozide exhibits a significantly improved selectivity profile compared to MGBG, particularly regarding off-target inhibition of diamine oxidase (DAO) and ornithine decarboxylase (ODC). Sardomozide inhibits DAO with an IC50 of 4 µM, yielding a selectivity ratio (DAO IC50 / SAMDC IC50) of approximately 800-fold [1]. In contrast, MGBG has been shown to have a much lower selectivity window [2]. Furthermore, Sardomozide shows no detectable inhibition of ornithine decarboxylase (ODC) at concentrations up to 100 µM, confirming its high specificity for SAMDC within the polyamine pathway [1]. The development of Sardomozide, with its conformationally constrained structure, was explicitly intended to enhance this selectivity over earlier, more flexible MGBG analogs [3].

Selectivity Off-Target Activity Diamine Oxidase

Sardomozide vs. MGBG: Mitigation of Clinically Dose-Limiting Antimitochondrial Toxicity

A critical differentiator for Sardomozide is its significantly reduced antimitochondrial toxicity compared to MGBG. MGBG's clinical utility was severely curtailed by severe hepatic and mitochondrial side effects, a consequence of its accumulation in mitochondria and disruption of oxidative phosphorylation [1][2]. In direct comparative studies, Sardomozide displays attenuated antimitochondrial activity, as demonstrated by a lack of effect on pyruvate oxidation and mitochondrial DNA levels at concentrations that fully inhibit cell proliferation [3]. Furthermore, Sardomozide accumulates to much lower intracellular concentrations than MGBG, a pharmacokinetic property that likely contributes to its improved safety profile [3]. This reduction in mitochondrial toxicity is a key reason Sardomozide was able to advance into Phase II clinical trials [4].

Toxicology Mitochondrial Function Safety Pharmacology

Sardomozide vs. DFMO (Eflornithine): Differential Effects on Intracellular Polyamine Pools

Sardomozide and DFMO (α-difluoromethylornithine) are both polyamine biosynthesis inhibitors but target distinct enzymes, resulting in fundamentally different alterations to the intracellular polyamine profile. Sardomozide inhibits SAMDC, leading to a 10-fold increase in putrescine pools and a decrease in spermidine and spermine pools to less than 10% of control levels in L1210 cells [1]. In contrast, DFMO inhibits ODC, the enzyme responsible for putrescine synthesis, leading to a depletion of all three polyamines (putrescine, spermidine, and spermine) [2][3]. This mechanistic difference means that Sardomozide's effects are characterized by a specific accumulation of putrescine, which can have distinct biological consequences and may not be recapitulated by DFMO treatment [4].

Polyamine Metabolism Metabolomics Mechanism of Action

Sardomozide's Differential Engagement of p53-Mdm2-Akt Signaling Axis in Neuroblastoma

Sardomozide induces a specific pro-apoptotic signaling cascade in neuroblastoma cells that is not observed with other polyamine inhibitors like DFMO. Treatment of p53 wild-type neuroblastoma cells with Sardomozide results in the rapid accumulation of proapoptotic proteins p53 and Mdm2, concomitant with in vivo phosphorylation of p53 at Ser46/Ser392 and Mdm2 at Ser166 [1]. This is accompanied by the downregulation and dephosphorylation of the antiapoptotic protein Akt/protein kinase B at Ser473 in a dose- and time-dependent manner [1]. While DFMO has shown some activity in neuroblastoma, it does not trigger this same potent p53-dependent apoptotic response [2]. This evidence suggests that Sardomozide engages a unique mechanism linking polyamine metabolism to apoptotic signaling that is not a general feature of polyamine depletion.

Neuroblastoma Apoptosis Signal Transduction

Sardomozide (CAS 149400-88-4): Preferred Application Scenarios Based on Comparative Evidence


Definitive In Vitro and In Vivo Studies Requiring Potent and Selective SAMDC Inhibition with Minimal Off-Target Mitochondrial Toxicity

When an experimental design demands unambiguous attribution of biological effects to the inhibition of SAMDC, Sardomozide is the preferred tool compound over MGBG. Its 5 nM IC50 ensures complete target engagement at low, non-toxic concentrations, while its 800-fold selectivity over DAO and complete selectivity over ODC minimizes confounding off-target effects [1][2]. Critically, the elimination of MGBG's antimitochondrial toxicity allows for sustained dosing in chronic in vivo models without the confounding variable of mitochondrial dysfunction, making Sardomozide the superior choice for rigorous target validation studies in oncology and parasitology [3].

Investigations of Polyamine Metabolism Where Differential Pool Alterations (Putrescine Accumulation) Are the Primary Endpoint

Researchers seeking to specifically study the biological consequences of spermidine/spermine depletion combined with putrescine accumulation should select Sardomozide over DFMO. Sardomozide treatment results in a 10-fold increase in putrescine pools while depleting spermidine and spermine to <10% of control [1]. This unique metabolic signature is not produced by ODC inhibitors like DFMO, which depletes all three polyamines. Therefore, Sardomozide is the compound of choice for experiments designed to dissect the specific roles of higher polyamines versus putrescine in processes such as cell cycle regulation, differentiation, and autophagy.

Studies of p53-Dependent Apoptotic Signaling in Neuroblastoma and Other p53 Wild-Type Cancers

In neuroblastoma research, Sardomozide is uniquely positioned as a tool to induce a robust, p53-dependent apoptotic response characterized by the phosphorylation of p53 at Ser46/Ser392 and Mdm2 at Ser166, and the dephosphorylation of Akt at Ser473 [1]. This specific signaling cascade is not triggered by other polyamine inhibitors like DFMO [2]. Sardomozide should be prioritized in experimental systems designed to explore the mechanistic link between polyamine homeostasis and p53-mediated apoptosis, or as a chemical probe to sensitize p53 wild-type tumors to other therapeutic modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sardomozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.